Sennosides, including Sennoside A and B, are bioactive components derived from plants such as Rheum palmatum L. and Rheum officinale Baill., commonly used in traditional Chinese medicine. These compounds have been recognized for their laxative properties and are utilized in the treatment of constipation. Recent studies have expanded the potential applications of sennosides, exploring their effects on various biological targets and diseases, including obesity, diabetes, cancer, and even HIV-1 replication123467910.
Sennosides exhibit a multifaceted mechanism of action. Sennoside A has been identified as a dual HIV-1 inhibitor, affecting both the HIV-1 Reverse Transcriptase-associated DNA Polymerase and Ribonuclease H activities. It also impacts HIV-1 integrase activity and viral replication, targeting the reverse transcription process of the virus1. In the context of obesity and diabetes, Sennoside A improves insulin sensitivity and glucose metabolism by restoring the gut microbiota profile, short-chain fatty acids, and mucosal structure in the colon. It also modulates the microbiota–GLP1 axis, which is crucial for metabolic health24. Sennoside B, on the other hand, has been shown to inhibit cell proliferation by interfering with PDGF signaling in human osteosarcoma cells3. Both Sennoside A and B have gastroprotective activities, up-regulating prostaglandin E2 and inhibiting H+/K+-ATPase, which is involved in gastric acid secretion5. Additionally, Sennoside A has been found to inhibit caspase-1 activity, thereby reducing inflammation and pyroptosis in inflammasome-involved diseases7. It also exhibits regionally differential effects on spontaneous contractions of the colon, which may contribute to its laxative action8.
Sennoside A's ability to inhibit multiple functions of the HIV-1 virus makes it a promising candidate for the development of new antiretroviral therapies, especially considering its dual inhibitory effects on the reverse transcriptase and integrase enzymes1.
The regulation of the microbiota–GLP1 axis by Sennoside A suggests its potential application in treating metabolic disorders such as obesity and type 2 diabetes. By improving insulin sensitivity and glucose metabolism, Sennoside A could be a beneficial supplement to conventional treatments24.
Sennoside B's inhibition of PDGF receptor signaling and cell proliferation provides a basis for its use in treating proliferative diseases like osteosarcoma. Sennoside A also shows promise in inhibiting metastasis and inducing cytotoxicity and apoptosis in hepatocellular carcinoma and chondrosarcoma cells, indicating its potential as an anti-cancer agent3610.
Both Sennoside A and B have demonstrated gastroprotective effects, which could be leveraged in the treatment of gastric diseases such as gastritis and gastric ulcers. Their ability to modulate gastric motility and secretion also underlines their role as effective laxatives58.
The novel inhibitory effect of Sennoside A on caspase-1 suggests its application in diseases involving inflammasome activation, such as gout, type 2 diabetes, and atherosclerosis. By suppressing inflammasome activation, Sennoside A could serve as a therapeutic agent for these conditions7.
CAS No.: 30784-30-6
CAS No.: 135-37-5
CAS No.:
CAS No.:
CAS No.: